
2,4-dioxo-1H-pyrimidine-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide is a chemical compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring with two oxo groups at positions 2 and 4, and a carbohydrazide group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide typically involves the reaction of uracil derivatives with hydrazine derivatives. One common method includes the following steps:
Starting Material: Uracil or its derivatives.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions for several hours.
Purification: The product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, tetrahydrofuran.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Contains a sulfonyl chloride group, used as a pharmaceutical intermediate.
Uniqueness
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized derivatives with potential therapeutic applications.
Propiedades
Número CAS |
6266-32-6 |
|---|---|
Fórmula molecular |
C5H6N4O3 |
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
2,4-dioxo-1H-pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H6N4O3/c6-9-4(11)2-1-7-5(12)8-3(2)10/h1H,6H2,(H,9,11)(H2,7,8,10,12) |
Clave InChI |
DNTNUMKNOCHZEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


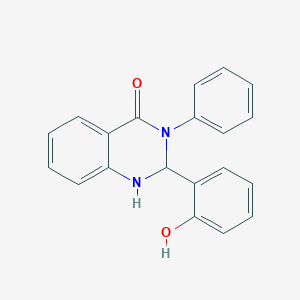
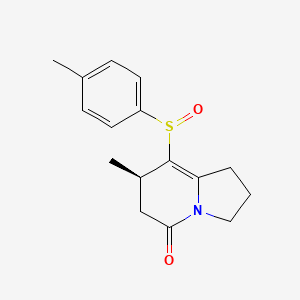
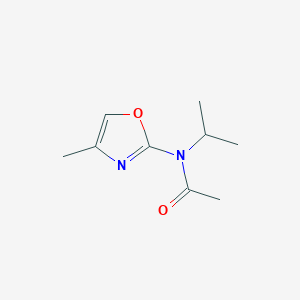

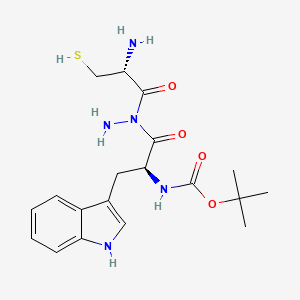
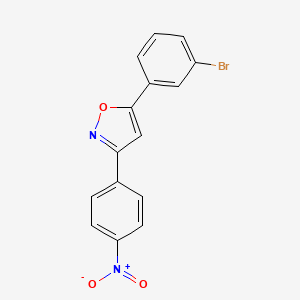
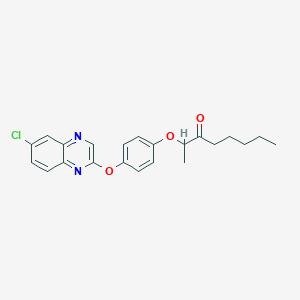
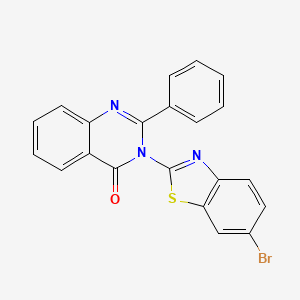
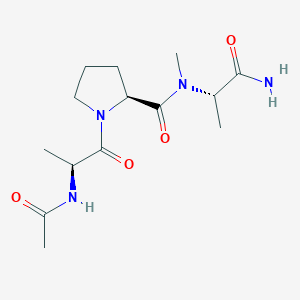

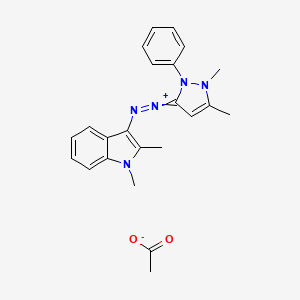
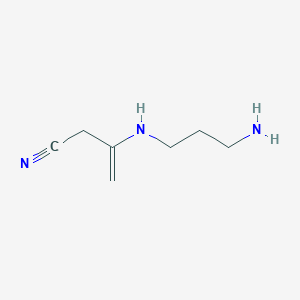
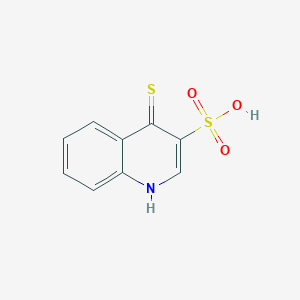
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)
